

A Technical Guide to the Natural Sources and Habitats of Chlorophyll d

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Chlorophyll d** (Chl d), a rare photosynthetic pigment that has garnered significant interest for its unique ability to absorb far-red light. We will delve into its natural sources, the specific habitats of the organisms that produce it, and the experimental protocols used for its study. This guide is intended to be a valuable resource for professionals in research and drug development who are interested in the novel biochemical properties and potential applications of this unique chlorophyll variant.

Natural Sources of Chlorophyll d

Chlorophyll d was first identified in 1943 by Harold Strain and Winston Manning.^[1] However, it was not until the 1990s that it was unambiguously identified in the cyanobacterium *Acaryochloris marina*, which remains the only organism known to utilize Chl d as its primary photosynthetic pigment.^{[1][2]}

Primary Producer: *Acaryochloris marina*

The vast majority of known Chl d is produced by the cyanobacterium *Acaryochloris marina*.^[2]^[3] This organism is unique among oxygenic phototrophs because it has replaced the ubiquitous Chlorophyll a (Chl a) with Chl d in its photosystem reaction centers.^{[2][4]} This adaptation allows it to perform oxygenic photosynthesis using lower-energy far-red light, a capability not seen in most other photosynthetic life.^{[4][5]} In *A. marina*, Chl d can constitute up to 99% of the total chlorophyll content.^{[4][6]}

While several strains of *Acaryochloris* have been isolated, evidence from environmental sampling suggests a broader distribution of Chl d-producing organisms than currently identified.^{[7][8]} Analyses of surface sediments from diverse aquatic environments have detected Chl d and its derivatives, indicating that the habitat for these phototrophs is widespread.^{[8][9]}

Habitat and Ecological Niche

Organisms producing **Chlorophyll d** are adapted to thrive in specialized niches where visible light is scarce, but far-red and near-infrared (NIR) light is abundant.^{[1][4]} These environments are often shaded by other photosynthetic organisms that absorb the visible light spectrum, leaving the far-red light to penetrate deeper.^[10]

Key Habitats Include:

- **Marine Symbiotic and Epiphytic Associations:** *Acaryochloris* species are frequently found in close association with other marine organisms. They have been isolated from:
 - The surfaces of colonial ascidians (sea squirts), such as *Diplosoma virens*, where they live underneath the animal in a shaded environment.^{[10][11]}
 - Epiphytic communities on red and brown macroalgae.^{[6][12]}
- **Endolithic Environments:** These cyanobacteria have been identified in endolithic (living within rock or other hard substrates) habitats, such as:
 - Beneath crustose coralline algae.^{[13][14]}
 - Within the skeletons of corals.^{[11][13]}
- **Hypersaline and Freshwater Systems:** The known habitats of *A. marina* are not limited to typical marine environments. Strains have been discovered in:
 - A eutrophic, hypersaline lake (the Salton Sea, California), indicating an adaptation to high-salinity conditions.^{[4][12]}
 - Microbial mats in high-elevation brackish lakes.^[7]

- The rhizosphere (root zone) of aquatic plants in heavily canopied freshwater streams.[7]

Environmental studies have confirmed the presence of Chl d across a wide range of physical parameters, including salinities from 0 to 50 practical salinity units (psu) and temperatures from 1°C to 40°C.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to **Chlorophyll d** and its primary producer, *Acaryochloris marina*.

| Parameter | Value | Source Organism/Environment | Reference |
|---|---|---|-----------|
| Primary Absorption Maximum (in vivo) | ~710 nm | <i>Acaryochloris marina</i> | [1] |
| Chl d as % of Total Chlorophyll | >95% (up to 99%) | <i>Acaryochloris marina</i> | [4][6] |
| Chl a / Chl d Ratio | ~0.01 | <i>Acaryochloris</i> sp. (marina) strain Moss Beach | [6] |
| Relative Abundance in Sediments | Up to 4% of Chl a derivatives | Diverse aquatic surface sediments | [8] |
| Cell Density in Endolithic Niches | 7.6×10^1 to 3.0×10^3 cells/mg | Crustose Coralline Algae | [14] |
| Mass Extinction Coefficient (in Methanol) | $71.11 \text{ L g}^{-1} \text{ cm}^{-1}$ | Purified Chl d | [6] |

Experimental Protocols

The isolation, identification, and quantification of **Chlorophyll d** require specific biochemical techniques. The following sections detail the methodologies for key experiments.

Pigment Extraction from Source Material

This protocol is adapted from methodologies used for extracting pigments from cyanobacteria and other plant tissues.[\[6\]](#)[\[15\]](#)

- **Sample Preparation:** Harvest cultured cells of *Acaryochloris marina* by centrifugation or collect environmental samples (e.g., macroalgae). For solid samples, weigh approximately 150 mg of fresh material.
- **Cell Lysis:** Place the sample in a mortar pre-chilled on ice. Add a small amount of quartz sand and a few milliliters of ice-cold 80% acetone or 100% methanol.[\[15\]](#)
- **Homogenization:** Grind the sample with a pestle until a homogenous suspension is achieved. Perform this step quickly and keep the sample cold to prevent pigment degradation.[\[15\]](#)
- **Clarification:** Transfer the suspension to a centrifuge tube. Centrifuge at approximately 2,500-4,500 x g for 5 minutes to pellet cell debris.[\[15\]](#)
- **Supernatant Collection:** Carefully decant the supernatant, which contains the extracted pigments, into a clean volumetric flask.
- **Re-extraction (Optional):** To ensure complete extraction, the pellet can be re-suspended in the solvent, centrifuged again, and the resulting supernatant combined with the first extract. Repeat until the pellet is colorless.[\[15\]](#)
- **Final Volume:** Adjust the final volume in the volumetric flask with the extraction solvent and store in a light-impenetrable container to prevent photodegradation.

Separation and Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and identifying chlorophylls and their derivatives.[\[6\]](#)[\[14\]](#)

- **System:** An HPLC system equipped with a diode-array detector (DAD) is used for analysis.
- **Column:** An Ascentis C-18 reverse-phase column (e.g., 150 × 2.1 mm; 3 µm particle size) is suitable for pigment separation.[\[6\]](#)

- Mobile Phase: A binary solvent gradient is employed.
 - Solvent A: 80:20 (v/v) methanol / 50 mM aqueous ammonium acetate.[6]
 - Solvent B: 80:20 (v/v) methanol / acetone.[6]
- Gradient Elution:
 - Begin with 100% Solvent A.
 - Apply a linear gradient to 100% Solvent B over 25 minutes.
 - Hold at 100% Solvent B for an additional 30 minutes for isocratic elution.[6]
 - Flow rate is maintained at approximately 300 $\mu\text{L}/\text{min}$.[6]
- Detection: Monitor the eluent using the DAD across a wavelength range of 400–750 nm.
Chlorophyll d can be identified by its characteristic retention time and absorption spectrum, with a Qy peak around 696 nm.[6][16]

Quantification by Spectrophotometry

The concentration of purified Chl d can be determined using spectrophotometry.

- Sample Preparation: Use the purified Chl d fraction collected from HPLC or a crude extract.
- Measurement: Measure the absorbance of the pigment solution in a 1-cm path length cuvette using a spectrophotometer. Scan from 350–800 nm. The solvent used for extraction (e.g., 100% methanol) should be used as the blank.[6]
- Identify Absorption Maximum: Determine the absorbance at the Qy peak maximum for Chl d in the specific solvent (e.g., ~697 nm in methanol).[6]
- Concentration Calculation: Use the Beer-Lambert law ($A = \epsilon bc$) rearranged to $C = A / (\alpha * b)$, where:
 - C is the concentration in g/L.
 - A is the absorbance at the peak maximum.

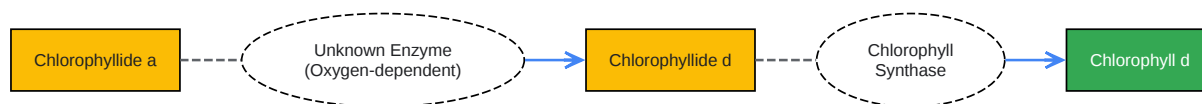
- α is the mass extinction coefficient (for Chl d in 100% methanol, $\alpha = 71.11 \text{ L g}^{-1} \text{ cm}^{-1}$).^[6]
- b is the path length of the cuvette (typically 1 cm).

Visualized Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key logical relationships and experimental processes related to **Chlorophyll d**.

Simplified Biosynthesis of Chlorophyll d

The complete enzymatic pathway for Chl d synthesis is not yet fully elucidated, but it is known to be derived from Chlorophyllide a. The conversion is catalyzed by an as-yet-unidentified oxygen-dependent enzyme.^{[1][7]}

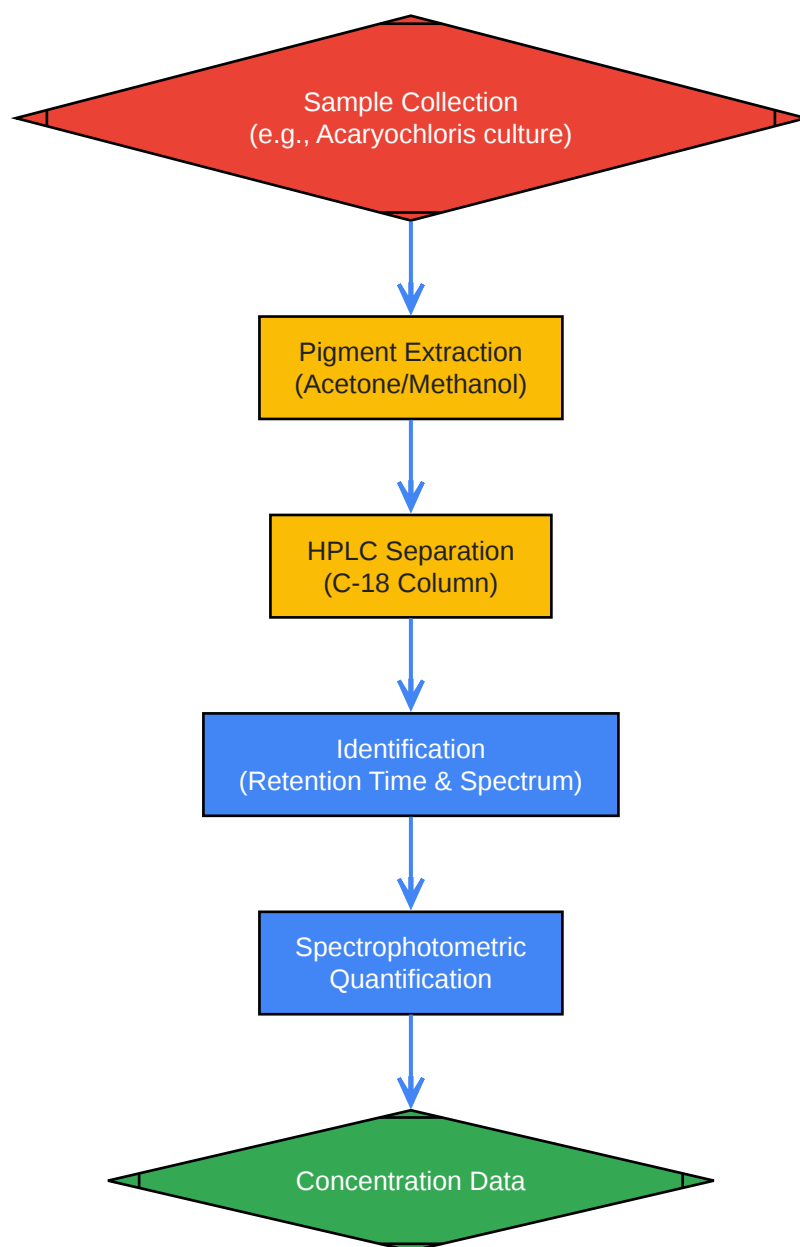


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Caption: Logical pathway for the biosynthesis of **Chlorophyll d** from Chlorophyllide a.

Experimental Workflow for Chlorophyll d Analysis

This workflow outlines the major steps from obtaining a biological sample to the final quantification of **Chlorophyll d**.



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Caption: Standard experimental workflow for the isolation and analysis of **Chlorophyll d**.

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- To cite this document: BenchChem. [A Technical Guide to the Natural Sources and Habitats of Chlorophyll d]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255416#natural-sources-and-habitat-of-chlorophyll-d]

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